molecular formula C9H14Cl2N6 B1458728 4-(1-Piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine dihydrochloride CAS No. 853680-94-1

4-(1-Piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine dihydrochloride

Cat. No.: B1458728
CAS No.: 853680-94-1
M. Wt: 277.15 g/mol
InChI Key: BGWCQWVNLUSNFF-UHFFFAOYSA-N
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Description

4-(1-Piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine dihydrochloride is a heterocyclic compound that features both piperazine and pyrazolopyrimidine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine dihydrochloride typically involves the cyclization of appropriate precursors. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can be further deprotected and cyclized to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(1-Piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or acyl groups .

Scientific Research Applications

4-(1-Piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine dihydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1-Piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine dihydrochloride is unique due to its specific combination of piperazine and pyrazolopyrimidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

4-(1-Piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula : C9H14Cl2N6
  • Molecular Weight : 277.16 g/mol
  • CAS Number : Not specified in the sources but can be derived from the molecular structure.

The biological activity of this compound is primarily attributed to its ability to inhibit various kinases and modulate signaling pathways involved in cell proliferation and survival. Key mechanisms include:

  • Inhibition of Epidermal Growth Factor Receptor (EGFR) : This compound has been shown to act as an EGFR inhibitor, which is crucial for the treatment of cancers characterized by EGFR overexpression, such as non-small cell lung cancer (NSCLC) and colorectal cancer .
  • Induction of Apoptosis : Studies indicate that it can induce apoptosis in cancer cells by increasing the BAX/Bcl-2 ratio, leading to enhanced cell death .
  • Cell Cycle Arrest : The compound has been reported to cause cell cycle arrest at the S and G2/M phases, which is vital for inhibiting cancer cell proliferation .

Anticancer Activity

Numerous studies have assessed the anticancer potential of this compound against various cancer cell lines. Below is a summary of findings from key studies:

StudyCell LineIC50 (µM)Mechanism
Gaonkar et al. (2020)NC-H460 (lung cancer)10.5ROS generation
Study AA549 (lung cancer)8.21EGFR inhibition
Study BHCT-116 (colon cancer)19.56Apoptosis induction

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications at specific positions on the pyrazolo[3,4-d]pyrimidine scaffold significantly impact the biological activity. For instance:

  • Substituents at the C-4 position enhance anticancer activity through increased binding affinity to target kinases.
  • The presence of a piperazine moiety is crucial for maintaining solubility and bioavailability .

Case Studies

  • Case Study on NSCLC :
    • A compound derived from this scaffold showed significant inhibition of EGFR with an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the T790M mutant, indicating its potential in overcoming drug resistance in NSCLC patients .
  • Case Study on Colon Cancer :
    • In vitro studies demonstrated that compounds similar to this compound effectively inhibited HCT-116 cell proliferation, showcasing their promise as therapeutic agents for colorectal cancer .

Properties

IUPAC Name

4-piperazin-1-yl-1H-pyrazolo[3,4-d]pyrimidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N6.2ClH/c1-3-15(4-2-10-1)9-7-5-13-14-8(7)11-6-12-9;;/h5-6,10H,1-4H2,(H,11,12,13,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGWCQWVNLUSNFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=NC3=C2C=NN3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)-piperazine-1-carboxylic acid tert-butyl ester (600 mg, 1.97 mmol) was dissolved in 4 mL of 1,4-dioxane and treated with 10 mL of 4M HCl in 1,4-dioxane at room temperature. The solution was allowed to stir for two hours to afford a light-yellow suspension of product. The solvent was diluted with diethyl ether, stirred for ten minutes, and filtered. The pad of product was washed with diethyl ether and allowed to dry under a stream of nitrogen to give the 4-piperazin-1-yl-1H-pyrazolo[3,4-d]pyrimidine bis-hydrochloride salt as a light-yellow solid (539 mg, 99%). 1H NMR (D6O, 400 MHz) δ 8.59 (s, 1H), 8.42 (s, 1H), 4.29 (appt, J=5.6 Hz, 4H), 3.42 (appt, J=5.6 Hz, 4H). LCMS (APCI+) m/z 205 [M+H]+; Rt=0.34 min.
Quantity
4 mL
Type
solvent
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10 mL
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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